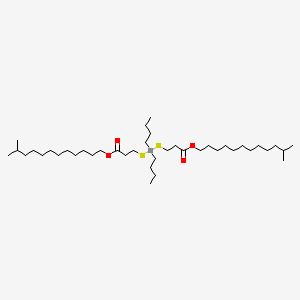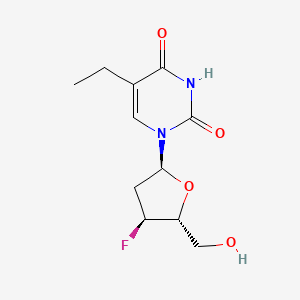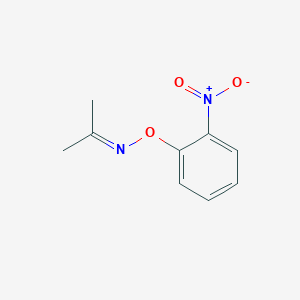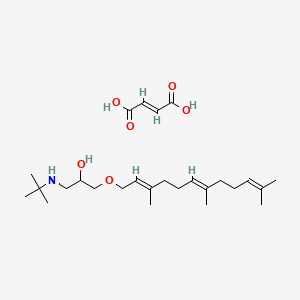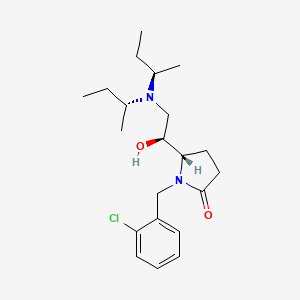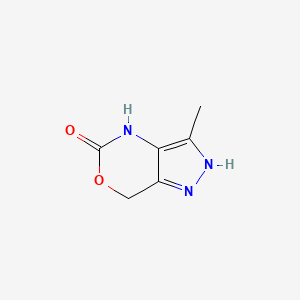
3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one is a heterocyclic compound that contains both pyrazole and oxazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a pyrazole derivative and introduce the oxazine ring through a series of reactions involving reagents such as aldehydes or ketones, and catalysts like acids or bases.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Various substitution reactions can occur, especially at the methyl group or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-4,7-dihydropyrazolo(4,3-d)pyrimidin-5(1H)-one
- 3-Methyl-4,7-dihydro-1,3-oxazolo(4,3-d)pyrimidin-5(1H)-one
Uniqueness
The uniqueness of 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one might lie in its specific ring structure, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
72499-48-0 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one |
InChI |
InChI=1S/C6H7N3O2/c1-3-5-4(9-8-3)2-11-6(10)7-5/h2H2,1H3,(H,7,10)(H,8,9) |
Clave InChI |
JZYASKOXLQJPHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)COC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


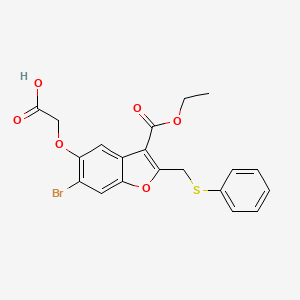



![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)
